2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide
Description
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-2-9-6(11)3-5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXSPHKRESDROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. The compound also binds to specific receptors on the cell surface, modulating signal transduction processes. These interactions highlight the potential of this compound in regulating biochemical pathways and its therapeutic potential.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential. Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. For example, the compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions provide insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under physiological conditions, with minimal degradation over time. Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These findings suggest that this compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it can translocate to the nucleus, influencing gene expression by interacting with transcription factors. The subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Biological Activity
2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a thiazole ring which contributes to its biological activity. The molecular formula is , and its structure includes an ethylacetamide moiety attached to a thiazole ring. This configuration is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound encompasses various mechanisms:
- Anticancer Activity : The compound has shown antiproliferative effects against multiple cancer cell lines, including breast, lung, and colon cancers. It inhibits cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby preventing cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial and antifungal activities. The thiazole component is known to interact with microbial enzymes and disrupt cellular processes .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It binds selectively to various enzymes, altering their activity and providing a basis for therapeutic applications in enzyme-related disorders .
The mechanism through which this compound exerts its effects involves several pathways:
- CDK2 Inhibition : By binding to the active site of CDK2, the compound inhibits its activity, preventing phosphorylation events necessary for cell cycle progression.
- Interaction with Receptors : The compound may modulate neurotransmitter systems by interacting with specific receptors, although further studies are required to elucidate these pathways fully.
- Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide, we compare its structure, physicochemical properties, and biological activity with five analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Bioactivity: The ethyl group on the acetamide nitrogen in the target compound likely enhances lipophilicity compared to Mirabegron’s bulky aryl substitution, which improves receptor binding for urinary applications . In COX inhibitors (6a, 6b), aryl or phenolic substituents on the thiazole dictate isoform selectivity. The absence of such groups in the target compound suggests divergent biological targets .
Hydrogen Bonding and Solubility :
- Crystal structures of 2,2-diphenyl-N-(thiazol-2-yl)acetamide reveal N–H···N hydrogen bonds and π-π stacking, which may reduce solubility. The ethyl group in the target compound could mitigate this via steric effects .
Thermal Stability :
- Melting points for aryl-substituted analogs (e.g., 170–315°C in ) suggest higher thermal stability than the target compound, where the ethyl group may lower melting points due to reduced crystallinity.
Research Implications
- Drug Design : The ethyl substitution offers a balance between lipophilicity and solubility, ideal for central nervous system (CNS) penetration or oral bioavailability.
- Unanswered Questions: Limited data exist on the target compound’s pharmacokinetics and toxicity. Comparative molecular docking (e.g., using UCSF Chimera ) could predict binding affinities for receptors like β3-adrenergic or COX enzymes.
Preparation Methods
Thiourea-Based Cyclization with Halogenated Acetoacetate Esters
One of the most documented methods involves the reaction of thiourea with halogenated acetoacetate esters (e.g., ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate) to form ethyl (2-aminothiazol-4-yl)acetate hydrochloride or hydrobromide salts. This intermediate is then neutralized and hydrolyzed to yield the free acid, which can be further amidated to the N-ethylacetamide derivative.
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- Thiourea is suspended in water.
- A solution of 4-chloroacetoacetyl chloride in a chlorohydrocarbon solvent (preferably methylene chloride) is added dropwise at 5–10 °C.
- The reaction mixture is stirred and warmed to 25–30 °C to complete the reaction.
- The hydrochloride salt precipitates upon cooling.
- Neutralization and hydrolysis steps follow to obtain the free acid.
- Amidation with ethylamine or ethylating agents yields the target N-ethylacetamide.
| Step | Conditions |
|---|---|
| Thiourea suspension | Water, 125–250 g/mole thiourea, 5–7 °C |
| Addition of acetoacetyl chloride | Dropwise over 25 min at 7–8 °C |
| Stirring post-addition | 30 min at 5–7 °C, then 60 min at 26–27 °C |
| Solvent | Methylene chloride (8–25 moles/mole reagent) |
| Hydrolysis | Alkaline hydrolysis with NaOH or KOH, followed by acidification to pH 4.0–5.5 |
| Purification | Filtration and washing |
- Yields and Purity:
- The hydrochloride salt is stable and can be stored as solid or solution.
- The final product purity typically exceeds 90% (HPLC).
This method is detailed in patent US4391979A and is considered industrially viable due to its reproducibility and scalability.
One-Pot Catalytic Synthesis Using Thiourea and Ketone Derivatives
An alternative, more recent method involves a one-pot synthesis where thiourea reacts with acetophenone derivatives in the presence of a nanocatalyst under ethanol solvent at elevated temperatures (~80 °C). The process proceeds via formation of carbonyl alkyl halide intermediates followed by cyclization to the 2-aminothiazole ring.
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- Mix thiourea, acetophenone derivative, and a nanocatalyst (e.g., Ca/4-MePy-IL@ZY-Fe3O4) in ethanol.
- Heat at 80 °C for 25 minutes to form intermediate.
- Add thiourea to complete the cyclization.
- Use magnetic separation to recover catalyst.
- Neutralize the reaction mixture to isolate product.
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- One-pot synthesis reduces steps and time.
- Nanocatalyst is recyclable.
- Mild reaction conditions and environmentally friendly solvent.
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- Specific to substituted acetophenones; adaptation needed for acetamide derivatives.
- Requires catalyst preparation and handling.
This method is described in a recent research article by the Royal Society of Chemistry.
Preparation of (2-Aminothiazol-4-yl)-Triarylmethyloxyiminoacetic Acid Esters as Precursors
Another approach involves preparing (2-aminothiazol-4-yl)-triarylmethyloxyiminoacetic acid esters, which can be hydrolyzed and further derivatized to yield the target compound.
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- Reaction of (2-aminothiazol-4-yl)hydroxyiminoacetic acid esters with triarylmethanol derivatives in the presence of BF3 catalyst.
- Solvents: Polar organic solvents such as ethyl acetate, acetic acid, acetonitrile, or mixtures thereof.
- Temperature: 0–60 °C, preferably 15–45 °C.
- Reaction time: Up to 24 hours.
- Post-reaction washing with tertiary amines (e.g., triethylamine) improves yield and purity.
- Hydrolysis of esters under alkaline conditions (NaOH or KOH) to yield acids.
-
- High yields (above 90%) with HPLC purity exceeding 98%.
- Drying under vacuum at 60 °C for 15 hours.
This synthetic route is detailed in patent WO2011029596A1 and is useful for preparing derivatives related to this compound.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Thiourea + Halogenated Acetoacetate Esters (US4391979A) | Thiourea, 4-chloroacetoacetyl chloride, methylene chloride | 5–30 °C, aqueous suspension, dropwise addition | ~90 | >90 | Industrially established, stable salt |
| One-Pot Catalytic Synthesis (RSC, 2023) | Thiourea, acetophenone derivatives, nanocatalyst, ethanol | 80 °C, 25 min + cyclization step | Variable | High | Eco-friendly, catalyst recyclable |
| Triarylmethyloxyiminoacetic Acid Ester Route (WO2011029596A1) | (2-aminothiazol-4-yl)hydroxyiminoacetic acid ester, BF3, triarylmethanol | 0–60 °C, 1–24 h, polar solvents | 92 | 98.2 | High purity, multi-step synthesis |
Q & A
Basic: What are the standard synthetic routes for 2-(2-amino-1,3-thiazol-4-yl)-N-ethylacetamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling 2-amino-thiazole derivatives with acylating agents. Key steps include:
- Thiazole core formation : Reacting thiourea derivatives with α-haloacetamide precursors under reflux conditions (e.g., toluene/water mixtures at 80–100°C) .
- Acylation : Using chloroacetyl chloride or similar agents in the presence of triethylamine to introduce the acetamide moiety .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity, while toluene improves selectivity .
- Catalysts : Bases like triethylamine or sodium azide (NaN₃) accelerate nucleophilic substitutions .
- Purification : Crude products are recrystallized from ethanol or extracted with ethyl acetate, followed by drying over Na₂SO₄ .
Yield optimization relies on monitoring via TLC (hexane:ethyl acetate = 9:1) and adjusting reaction time (5–7 hours for azide substitutions) .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm). Discrepancies in peak splitting may indicate stereochemical impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 242.08) and detects fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N—H···N interactions in dimer formations) .
Basic: What structural features dictate the compound’s reactivity and bioactivity?
Methodological Answer:
- Thiazole ring : The 2-amino group enhances hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .
- Acetamide side chain : The N-ethyl group improves lipophilicity, influencing membrane permeability and metabolic stability .
- Sulfur atom : Participates in π-π stacking and van der Waals interactions, stabilizing ligand-receptor complexes .
Advanced: How can reaction conditions be optimized to mitigate side reactions or low yields?
Methodological Answer:
- Temperature control : Lowering temperatures (0–5°C) during acylation reduces undesired hydrolysis .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve cross-coupling efficiency in thiazole functionalization .
- Solvent polarity : Switching from DCM to THF can suppress byproducts in SN2 reactions .
- In-line analytics : Real-time FTIR monitors intermediate formation, enabling rapid adjustment of stoichiometry .
Advanced: How do computational models enhance synthesis design for this compound?
Methodological Answer:
- Reaction path prediction : Density Functional Theory (DFT) calculates activation energies for competing pathways, prioritizing low-barrier routes .
- Machine learning (ML) : Training models on PubChem data identifies optimal solvent-catalyst pairs (e.g., DMF with triethylamine for >80% yield) .
- Molecular dynamics : Simulates crystallization behavior to select recrystallization solvents (e.g., ethanol vs. methanol) .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., distinguishing thiazole C4-H from acetamide protons) .
- Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes to track ambiguous couplings in NOESY spectra .
- X-ray backup : Resolve tautomeric ambiguities (e.g., keto-enol forms) via crystallographic data .
Advanced: What structure-activity relationship (SAR) insights guide derivative design?
Methodological Answer:
- Thiazole modifications : Replacing the 4-ethyl group with bulkier substituents (e.g., benzyl) enhances binding to hydrophobic pockets in kinase targets .
- Acetamide variants : Cyclization to oxadiazole improves metabolic stability but reduces solubility .
- Bioisosteres : Substituting sulfur with oxygen in the thiazole ring alters electronic profiles, impacting IC₅₀ values in enzyme assays .
Safety: What protocols ensure safe handling and disposal of this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods prevent dermal/ocular exposure .
- Waste management : Neutralize acidic byproducts with NaHCO₃ before disposal. Collect organic waste in halogen-resistant containers for incineration .
- Spill response : Absorb with vermiculite and treat with 10% NaOH solution to degrade reactive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
